![molecular formula C13H10Cl3N B14698371 2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline CAS No. 27204-58-6](/img/structure/B14698371.png)
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline is a chemical compound with the molecular formula C13H10Cl3N. It is a derivative of dichloroaniline, which consists of an aniline ring substituted with two chlorine atoms and an additional chloromethyl group attached to the phenyl ring. This compound is used in various scientific research applications and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline can be synthesized through several methods. One common approach involves the halogenation of sulfanilamide followed by desulfonation . Another method includes the hydrogenation of 2,6-dichloronitrobenzene . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent quality control measures. The use of continuous-flow synthesis techniques has been explored to improve efficiency and yield . This method allows for precise control of reaction conditions, reducing the formation of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and palladium catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. For example, diclofenac sodium, a derivative of this compound, acts as a COX inhibitor by blocking the cyclooxygenase enzymes involved in the inflammatory response . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline is unique due to the presence of the chloromethyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
CAS No. |
27204-58-6 |
|---|---|
Molecular Formula |
C13H10Cl3N |
Molecular Weight |
286.6 g/mol |
IUPAC Name |
2,6-dichloro-N-[2-(chloromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H10Cl3N/c14-8-9-4-1-2-7-12(9)17-13-10(15)5-3-6-11(13)16/h1-7,17H,8H2 |
InChI Key |
VAFJNGRSQFDQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



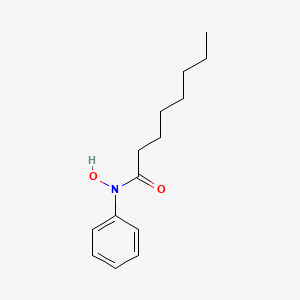
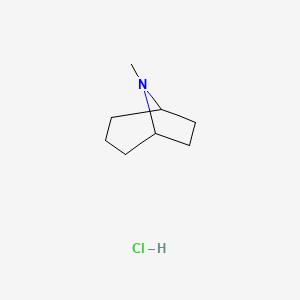
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
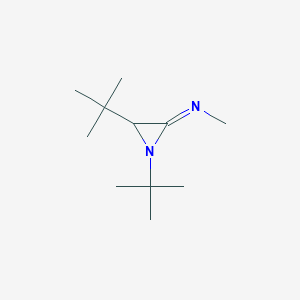
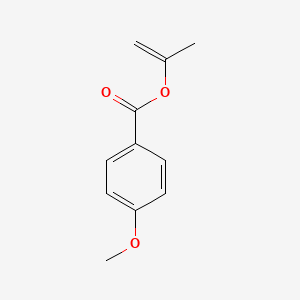

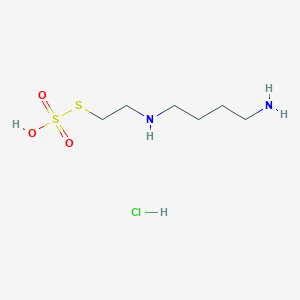
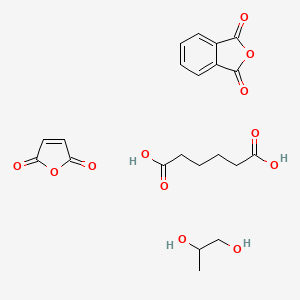


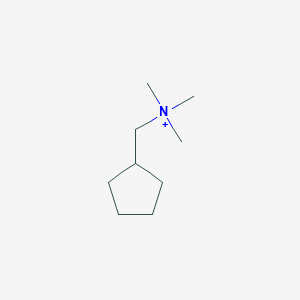
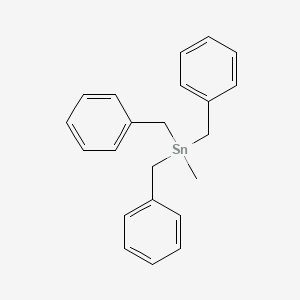
![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)
